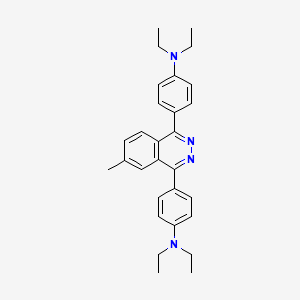
4,4'-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is a fluorescent organic molecule known for its unique emission properties. This compound is particularly notable for its ability to undergo significant shifts in emission spectra based on its environment, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) typically involves the reaction of 6-methylphthalazine with N,N-diethylaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like nitro or halogen groups .
Scientific Research Applications
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Mechanism of Action
The mechanism by which 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) exerts its effects is primarily through its fluorescent properties. The compound’s emission can be tuned by altering its environment, such as changing the solvent or pH. This tunability is due to the protonation of tertiary amine groups, which affects the electronic structure and, consequently, the emission properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): Known for its magneto-conductance and magneto-electroluminescence properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Used in the detection of primary aromatic amines due to its high sensitivity and selectivity.
Uniqueness
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is unique due to its significant emission tunability based on environmental factors. This property makes it particularly valuable for applications requiring precise control over fluorescence, such as in cellular imaging and optoelectronic devices .
Properties
CAS No. |
90540-41-3 |
|---|---|
Molecular Formula |
C29H34N4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-[4-[4-(diethylamino)phenyl]-6-methylphthalazin-1-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H34N4/c1-6-32(7-2)24-15-11-22(12-16-24)28-26-19-10-21(5)20-27(26)29(31-30-28)23-13-17-25(18-14-23)33(8-3)9-4/h10-20H,6-9H2,1-5H3 |
InChI Key |
VBWPIXVXXSPRND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC(=C3)C)C4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















